molecular formula C11H18N2O3S2 B7173753 N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B7173753
M. Wt: 290.4 g/mol
InChI Key: UOVCOUIYCKZANN-UHFFFAOYSA-N
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Description

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide is a compound that features a thiazole ring, a methanesulfonamide group, and an oxolane ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality .

Mechanism of Action

The mechanism of action of N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-8(11-6-17-9(2)12-11)13-18(14,15)7-10-3-4-16-5-10/h6,8,10,13H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVCOUIYCKZANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NS(=O)(=O)CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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